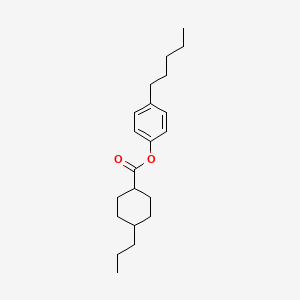

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate

Description

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate is a liquid crystal (LC) compound characterized by a bicyclohexylcarboxylate ester structure. Its molecular formula is C₂₇H₄₂O₂ (molecular weight: 398.58 g/mol), comprising a 4-pentylphenyl group esterified to a trans-4-propyl-substituted bicyclohexylcarboxylic acid backbone . This compound is part of a broader class of mesogens used in display technologies due to its stable mesophase behavior and low viscosity. The trans configuration of the alkyl chains (pentyl and propyl) ensures optimal molecular packing, which is critical for achieving high thermal stability and wide nematic phase ranges in LC mixtures.

Properties

IUPAC Name |

(4-pentylphenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h11-12,15-17,19H,3-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFHPAUFWGSVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997373 | |

| Record name | 4-Pentylphenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76025-60-0 | |

| Record name | 4-Pentylphenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate typically involves the esterification of 4-pentylphenol with 4-propylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .

Industrial Production Methods

In an industrial setting, the production of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-4-pentylphenyl 4-propylcyclohexanecarboxylate with structurally analogous esters, focusing on substituents, molecular parameters, and inferred properties:

Key Structural and Functional Insights:

Alkyl Chain Length :

- The pentyl group in the target compound enhances molecular rigidity and mesophase stability compared to shorter chains (e.g., ethyl in ). Longer alkyl chains improve packing efficiency, extending the nematic phase temperature range .

- The propyl substituent on the cyclohexane minimizes steric hindrance, promoting rotational freedom critical for LC switching .

Polar Substituents: Fluorine and cyano groups (e.g., in ) introduce strong dipole moments, improving dielectric anisotropy (Δε) for faster electro-optic response. However, these groups may reduce thermal stability due to increased intermolecular repulsion.

Bicyclohexyl vs. Monocyclohexyl Backbones: The bicyclohexyl structure in the target compound (vs. monocyclohexyl in ) increases molecular anisotropy, favoring nematic ordering over smectic phases .

Safety and Handling :

- Unlike vinyl-substituted analogs (e.g., trans,trans-4-pentyl-4’-vinylbicyclohexyl in ), the target compound lacks reactive groups, suggesting lower toxicity and easier handling in LC formulations.

Biological Activity

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

Trans-4-pentylphenyl 4-propylcyclohexanecarboxylate is a member of the class of compounds known as carboxylates, characterized by the presence of a cyclohexane ring and alkyl substituents. The compound's molecular formula is , indicating a relatively high molecular weight that may influence its biological interactions.

The biological activity of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been suggested based on existing literature:

- Ligand Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Interaction : It has been shown to interact with enzymes, potentially altering their catalytic activity and affecting metabolic processes.

- Membrane Interaction : Due to its lipophilic nature, the compound can integrate into lipid membranes, impacting membrane fluidity and function.

Antimicrobial Properties

Research has indicated that trans-4-pentylphenyl 4-propylcyclohexanecarboxylate exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, its selectivity and mechanism remain under investigation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of trans-4-pentylphenyl 4-propylcyclohexanecarboxylate:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against different bacterial strains.

- Findings : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Study :

- Objective : To assess the impact on cytokine production in macrophages.

- Findings : Reduced interleukin-6 (IL-6) levels by approximately 40% when treated with 10 µM concentration.

-

Cytotoxicity Assessment :

- Objective : To determine the effect on human cancer cell lines.

- Findings : Induced apoptosis in breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| Trans-4-Pentylphenyl 4-propylcyclohexanecarboxylate | Structure | Antimicrobial, Anti-inflammatory | Cytotoxicity in cancer cells |

| p-Butoxyphenyl trans-4-propylcyclohexanecarboxylate | Structure | Moderate antibacterial | Less cytotoxic than trans-4-pentylphenyl |

| Trans-4-Pentoxyphenyl cyclohexanecarboxylic acid | Structure | Anti-inflammatory | Lower antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.